

# Application Notes and Protocols for Studying ADAM17 Shedding Using BMS-561392

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## Compound of Interest

Compound Name: BMS-561392 formate

Cat. No.: B12385739

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## Introduction

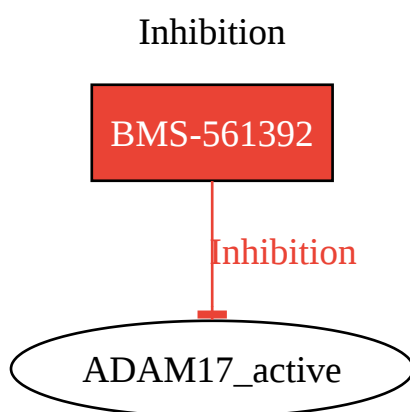
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF- $\alpha$  converting enzyme (TACE), is a critical cell-surface protease responsible for the ectodomain shedding of a wide array of membrane-anchored proteins.[1][2] This process releases the extracellular domains of substrates, including cytokines like Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), cytokine receptors, and growth factor ligands, thereby playing a pivotal role in inflammation, immunity, and cancer progression.[1][2][3] BMS-561392, also known as DPC 333, is a potent and selective inhibitor of ADAM17, making it an invaluable tool for investigating the biological functions of this key sheddase.[4][5][6] These application notes provide detailed protocols for utilizing BMS-561392 to study ADAM17-mediated shedding in both enzymatic and cell-based assays.

## Quantitative Data Summary

The following table summarizes the inhibitory potency of BMS-561392 against ADAM17 (TACE).

Compound	Target	IC50	Assay Type	Reference
BMS-561392 (DPC 333)	TACE (ADAM17)	0.20 nM	In vitro enzymatic assay	[4]

## Signaling Pathway and Inhibition Mechanism



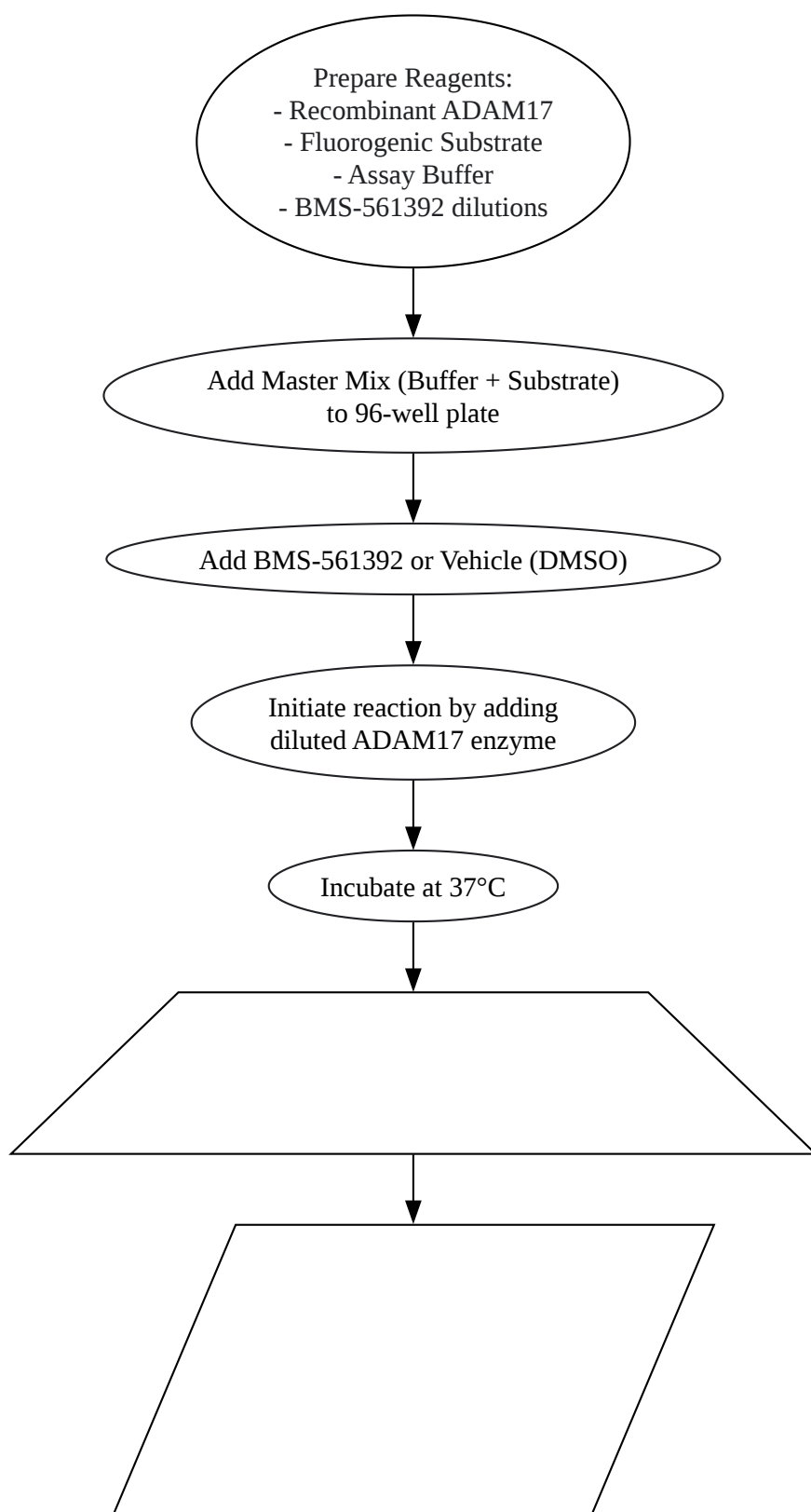
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## Experimental Protocols

### In Vitro Fluorogenic Assay for ADAM17 Activity

This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of BMS-561392 on recombinant ADAM17 activity.

Workflow Diagram



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Materials:

- Recombinant human ADAM17 (TACE)
- Fluorogenic ADAM17 substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH<sub>2</sub>)
- Assay Buffer (e.g., 50 mM Tris, pH 9.0)
- BMS-561392
- DMSO (for dissolving the inhibitor)
- Black 96-well microplate
- Fluorescent plate reader

#### Procedure:

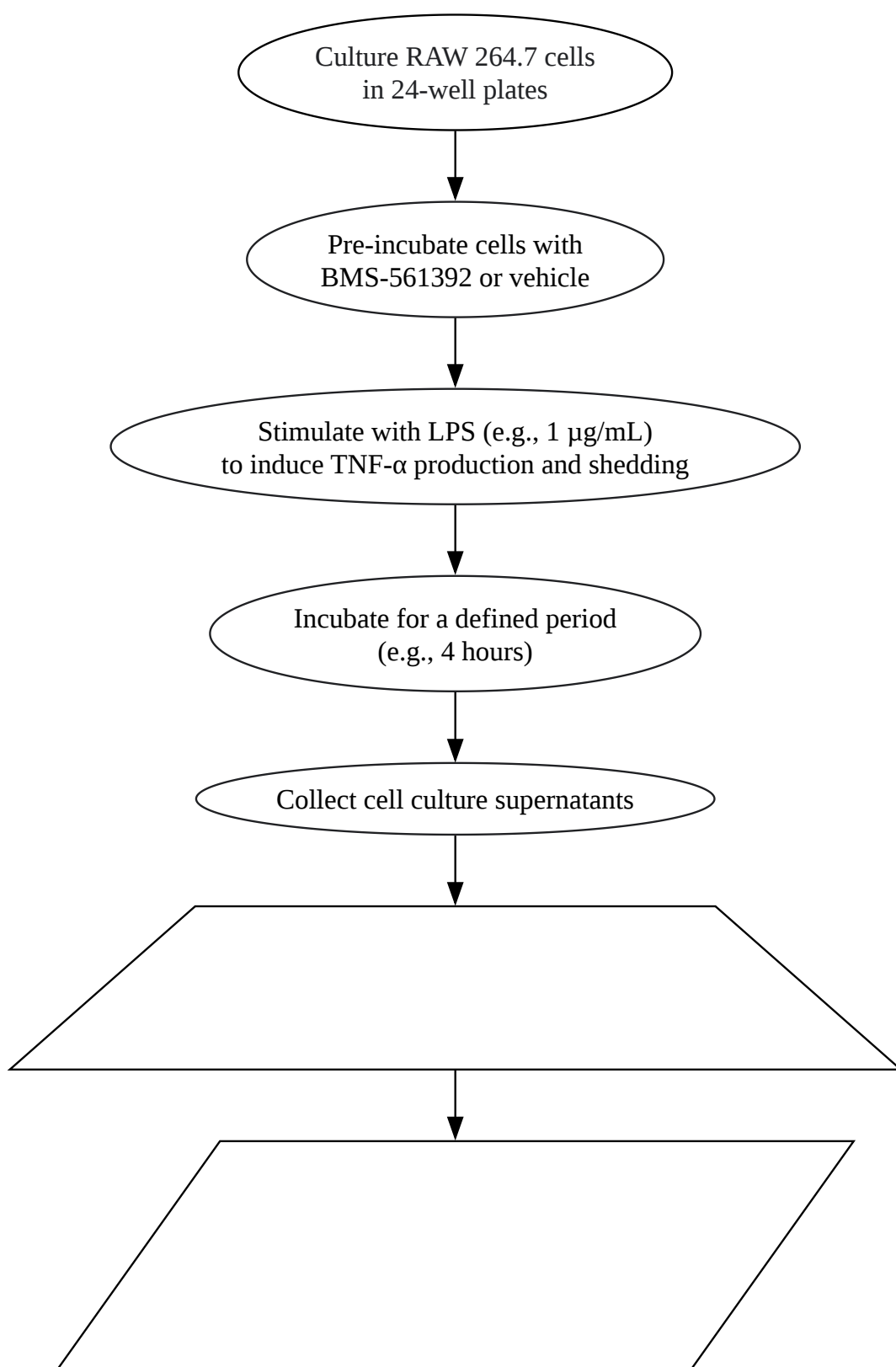
- Prepare Reagents:
  - Reconstitute recombinant ADAM17 in assay buffer to the desired concentration (e.g., 0.2 ng/μL). Keep on ice.
  - Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 2 mM) and then dilute to the working concentration (e.g., 20 μM) in assay buffer.
  - Prepare a stock solution of BMS-561392 in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for IC<sub>50</sub> determination. Ensure the final DMSO concentration in the assay does not exceed 1%.
- Assay Setup:
  - In a 96-well black plate, add 50 μL of the 20 μM substrate solution to each well.
  - Add a small volume (e.g., 1-5 μL) of your BMS-561392 dilutions or vehicle (DMSO) to the appropriate wells.
  - Include control wells: "Blank" (substrate and assay buffer only, no enzyme) and "Positive Control" (substrate, assay buffer, and vehicle, no inhibitor).

- Initiate Reaction:
  - Start the reaction by adding 50  $\mu\text{L}$  of the diluted recombinant ADAM17 solution (0.2  $\text{ng}/\mu\text{L}$ ) to all wells except the "Blank" wells.
- Incubation and Measurement:
  - Immediately place the plate in a fluorescent plate reader pre-heated to 37°C.
  - Measure the fluorescence in kinetic mode for a set period (e.g., 5-30 minutes) at excitation and emission wavelengths appropriate for the substrate (e.g., 320 nm excitation and 405 nm emission).
- Data Analysis:
  - Subtract the fluorescence values of the "Blank" wells from all other wells.
  - Determine the rate of substrate cleavage (increase in fluorescence over time).
  - Calculate the percentage of inhibition for each concentration of BMS-561392 relative to the "Positive Control".
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

## Cell-Based Assay for ADAM17-Mediated TNF- $\alpha$ Shedding

This protocol details a method to assess the effect of BMS-561392 on ADAM17-mediated shedding of TNF- $\alpha$  from stimulated macrophage-like cells.

Workflow Diagram



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Materials:

- RAW 264.7 murine macrophage cell line
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Lipopolysaccharide (LPS) from E. coli
- BMS-561392
- DMSO
- Phosphate-Buffered Saline (PBS)
- 24-well tissue culture plates
- Mouse TNF- $\alpha$  ELISA kit

Procedure:

- Cell Seeding:
  - Seed RAW 264.7 cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
  - Incubate the cells overnight at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- Inhibitor Pre-treatment:
  - Prepare serial dilutions of BMS-561392 in serum-free medium.
  - Wash the cells once with PBS.
  - Add the BMS-561392 dilutions or vehicle control (DMSO in serum-free medium) to the respective wells.
  - Pre-incubate the cells with the inhibitor for a specified time (e.g., 30-60 minutes) at 37°C.
- Cell Stimulation:
  - Prepare a working solution of LPS in serum-free medium.

- Add LPS to the wells to a final concentration known to induce robust TNF- $\alpha$  production (e.g., 1  $\mu\text{g}/\text{mL}$ ).
- Include unstimulated control wells (with and without inhibitor) to measure basal shedding.
- Incubation:
  - Incubate the plates for a period sufficient for TNF- $\alpha$  production and shedding (e.g., 4 hours) at 37°C.
- Supernatant Collection:
  - Carefully collect the cell culture supernatants from each well.
  - Centrifuge the supernatants to pellet any detached cells and debris.
  - Transfer the clarified supernatants to fresh tubes. Samples can be stored at -80°C if not analyzed immediately.
- TNF- $\alpha$  Quantification:
  - Quantify the concentration of soluble TNF- $\alpha$  in the supernatants using a commercially available mouse TNF- $\alpha$  ELISA kit, following the manufacturer's instructions.
- Data Analysis:
  - Generate a standard curve from the ELISA data.
  - Calculate the concentration of TNF- $\alpha$  in each sample.
  - Determine the percentage of inhibition of TNF- $\alpha$  shedding for each concentration of BMS-561392 compared to the LPS-stimulated, vehicle-treated control.

## Concluding Remarks

BMS-561392 is a highly effective tool for the specific inhibition of ADAM17 in various experimental settings. The protocols outlined above provide a robust framework for researchers to investigate the role of ADAM17 in diverse physiological and pathological

processes. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of ADAM17 biology and its potential as a therapeutic target.

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